N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, these details for this compound are not available in the literature .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment :
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Activities :
- Havrylyuk et al. (2013) investigated 2-pyrazoline-substituted 4-thiazolidinones and found that these compounds displayed selective inhibition of leukemia cell lines and potent activity against Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Inhibition of Kynurenine 3-Hydroxylase :
- Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds demonstrated high-affinity inhibition and have potential for investigating the role of the kynurenine pathway in neurological disorders (Röver et al., 1997).
Carbonic Anhydrase Inhibition :
- Gul et al. (2016) focused on the synthesis of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds showed promising results and are relevant for further studies on carbonic anhydrase inhibition (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Potential c-MET Inhibitors for Cancer Therapy :
- Jiang et al. (2016) designed and synthesized 3-methoxy-N-phenylbenzamide derivatives as potent c-MET inhibitors. Their study highlights these compounds as potential therapeutic agents for cancer treatment (Jiang, Zhang, Gao, Wang, Huang, Wang, & Chen, 2016).
Synthesis and Antimicrobial Activity :
- Habib, Hassan, and El-Mekabaty (2013) explored the synthesis and antimicrobial activity of novel quinazolinone derivatives. Their findings contribute to the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-33(30,31)27-21-14-12-18(13-15-21)23-17-24(19-8-5-4-6-9-19)28(26-23)25(29)20-10-7-11-22(16-20)32-2/h4-16,24,27H,3,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKNFJQVBYTQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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